2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O3/c1-37-28-19-34(20-29(36)31-26-8-4-6-21-5-2-3-7-25(21)26)24(17-27(28)35)18-32-13-15-33(16-14-32)23-11-9-22(30)10-12-23/h2-12,17,19H,13-16,18,20H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRELJPJLRCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 440.5 g/mol
- Structural Components :
- A piperazine ring, which is known for its role in enhancing the pharmacokinetic properties of drugs.
- A pyridine derivative that contributes to its biological activity.
- An acetamide group that may influence its interaction with biological targets.
Pharmacological Effects
The compound has shown promising results in various biological assays, particularly in the following areas:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human lung adenocarcinoma cells, demonstrating significant inhibition of cell proliferation (IC values in the low micromolar range) .
- Neuropharmacological Effects : The piperazine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. Research indicates that similar compounds can modulate serotonin and dopamine pathways, which may be relevant for conditions such as depression and anxiety .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The piperazine ring modulates receptor binding affinity and selectivity, particularly towards serotonin receptors.
- The pyridine structure may facilitate interactions with various enzymes involved in metabolic pathways related to cancer cell growth and survival.
Study 1: Antitumor Efficacy
In a study by Evren et al. (2019), derivatives of compounds similar to the target molecule were evaluated for their anticancer properties. The results indicated that modifications to the piperazine and pyridine components significantly enhanced cytotoxicity against A549 cells, with some analogs achieving IC values below 10 µM . This suggests that structural diversity within these frameworks can lead to improved therapeutic profiles.
Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological effects of related piperazine compounds. These studies found that certain analogs exhibited anxiolytic effects in animal models, attributed to their ability to modulate GABAergic transmission . This aligns with the expected activity of our compound due to its structural similarities.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Piperazine-Acetamide Motifs
The following table highlights key structural differences and inferred pharmacological implications:
Key Structural and Functional Differences
- Pyridinone Core vs. Simple Acetamide Backbone: The target compound’s pyridinone core (vs.
- Naphthalen-1-yl vs. Smaller Aromatic Groups : The naphthyl group in the target compound provides a larger aromatic surface area compared to phenyl or nitrophenyl groups, which could increase affinity for hydrophobic binding pockets in receptors .
- Methoxy vs. Nitro/Sulfonyl Substituents: The 5-methoxy group on the pyridinone (target) may reduce oxidative metabolism compared to the nitro group (), while the sulfonyl group () likely improves aqueous solubility .
Research Findings and Implications
Pharmacological Hypotheses
- The naphthalen-1-yl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. This contrasts with ’s phenoxyphenyl group, which is less lipophilic .
- The 4-fluorophenylpiperazine moiety, common to the target compound and , is frequently associated with serotonin receptor modulation. However, the sulfonyl modification in could shift activity toward dopamine receptors due to steric effects .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide?
A modular synthesis approach is advised, leveraging known piperazine-acetamide coupling strategies. For example:
- Step 1 : React 4-(4-fluorophenyl)piperazine with a bromomethylpyridone intermediate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60°C) to install the piperazine-methyl moiety .
- Step 2 : Couple the resulting pyridone derivative with naphthalen-1-ylamine via an acetamide linker using EDC/HOBt activation in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (95% purity threshold) .
Q. How can the molecular structure of this compound be rigorously validated?
Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, naphthyl aromatic protons at δ ~7.2–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., calculated [M+H]⁺: C₃₃H₃₀FN₄O₃⁺ = 573.2254) .
- X-ray Crystallography : Resolve solid-state conformation (if single crystals are obtainable) .
Q. What protocols are recommended for assessing purity and stability?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm; target ≥95% purity .
- Stability Tests : Store at –20°C under inert atmosphere (N₂). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigate via:
- Standardized Assays : Use validated models (e.g., NIH/3T3 for cytotoxicity, HEK-293 for receptor binding) with positive controls (e.g., doxorubicin for anticancer activity) .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates. Address outliers using Grubbs’ test (α = 0.05) .
- Meta-Analysis : Compare data across PubChem BioAssay entries (if available) to identify consensus mechanisms .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) to reduce logP (target ≤3.5) without compromising target binding .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-methylation). Block via fluorination or steric hindrance .
- Bioavailability Testing : Administer orally (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS over 24 hours .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action?
- Target Deconvolution : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins .
- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 for anticancer activity) to map differentially expressed genes (KEGG/GO enrichment) .
- Structural Analog Testing : Compare activity of derivatives (e.g., fluorophenyl → chlorophenyl substitution) to pinpoint critical pharmacophores .
Methodological and Data Analysis Questions
Q. What statistical approaches are critical for analyzing dose-response relationships in cytotoxicity assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive IC₅₀ and Hill slope .
- Error Propagation : Report 95% confidence intervals for IC₅₀ values. Use bootstrap resampling (n = 1000) if data are non-normal .
- Cross-Study Comparisons : Apply ANOVA with post-hoc Tukey test to evaluate significance across cell lines .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- X-ray Diffraction : Collect data at 100 K (λ = 1.5418 Å) and refine using SHELXL. Validate with R-factor ≤ 0.05 .
- Torsion Angle Analysis : Compare crystal structure with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify steric strain .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and dissolution .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .
- First Aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and seek medical attention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
